molecular formula C10H7Cl2N3O2 B1453800 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1253906-28-3

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453800
M. Wt: 272.08 g/mol
InChI Key: BOJOBFVDYCGLCW-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), and a 2,4-dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the 2,4-dichlorophenyl group, and the carboxylic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,3-triazole ring might participate in various reactions, especially if catalyzed by certain metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar 2,4-dichlorophenyl and 1,2,3-triazole groups .

Scientific Research Applications

Scientific Field: Biocatalysis in Drug Synthesis

  • Summary of Application : Biocatalysis is used to synthesize chiral drug intermediates with high selectivity. This process is crucial for the efficacy and safety of many therapeutic agents .
  • Methods of Application : The use of functional microorganisms and derived biocatalysts allows for the bioconversion of synthetic chemicals into drugs. These reactions are conducted under mild conditions to avoid issues like racemization .
  • Results : The synthesis of intermediates for important therapeutic agents such as sitagliptin and pregabalin has been achieved with high enantioselectivity and yield .

Scientific Field: Organic Synthesis

  • Summary of Application : In organic chemistry, such compounds are used in catalytic transformations, like the protodeboronation of pinacol boronic esters, which is a key step in various syntheses .
  • Methods of Application : The process involves a radical approach to achieve transformations like formal anti-Markovnikov alkene hydromethylation .
  • Results : This method has been applied to complex molecules, contributing to the formal total synthesis of natural products and pharmaceuticals .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further for its potential uses in fields like medicine, materials science, or environmental science .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOBFVDYCGLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1253906-28-3
Record name 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Reactant of Route 6
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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